molecular formula C10H18N4O B12734617 4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine CAS No. 115596-48-0

4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine

Cat. No.: B12734617
CAS No.: 115596-48-0
M. Wt: 210.28 g/mol
InChI Key: JCTQNLWUMJXDSD-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a tetrahydro-2,2-dimethyl-2H-pyran group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine typically involves the reaction of appropriate pyrazole derivatives with tetrahydro-2,2-dimethyl-2H-pyran-4-yl-containing reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

115596-48-0

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

4-(2,2-dimethyloxan-4-yl)-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C10H18N4O/c1-10(2)5-6(3-4-15-10)7-8(11)13-14-9(7)12/h6H,3-5H2,1-2H3,(H5,11,12,13,14)

InChI Key

JCTQNLWUMJXDSD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)C2=C(NN=C2N)N)C

Origin of Product

United States

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